

Comprehensive Guide: 4-Methoxythiophene-2-Boronic Acid Pinacol Ester

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Compound of Interest

Compound Name:	(4-Methoxythiophen-2-yl)boronic acid
CAS No.:	1321901-82-9
Cat. No.:	B2837203

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Executive Summary

4-Methoxythiophene-2-boronic acid pinacol ester (often abbreviated as 4-OMe-2-Th-Bpin) is a specialized organoboron building block critical for modern medicinal chemistry and materials science. As an electron-rich heteroaryl boronate, it serves as a robust partner in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the 4-methoxythiophene moiety—a valuable bioisostere for substituted phenyl rings or electron-donating components in organic semiconductors.

This guide details the structural nuances, regioselective synthesis strategies (Ir-catalyzed C–H borylation vs. Lithiation-Blocking), and practical handling protocols required to maximize yield and stability.

Structural Analysis & Properties

Chemical Identity

- IUPAC Name: 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

- Molecular Formula: C₁₁H₁₇BO₃S
- Molecular Weight: ~240.13 g/mol
- Core Scaffold: Thiophene ring substituted with a methoxy group (-OMe) at position 4 and a pinacol boronate (-Bpin) at position 2.

Electronic & Steric Profile

The thiophene ring is inherently electron-rich. The addition of a methoxy group at the C4 position further increases electron density via resonance (+M effect), making the C2 position highly nucleophilic but also susceptible to protodeboronation (loss of the boron group) under acidic or forcing conditions.

- Regiochemistry Note: This molecule is the functional equivalent of 3-methoxythiophene functionalized at the C5 position. (Renumbering: S=1, Bpin=2 OMe=4).
- Stability: The pinacol ester provides steric bulk and hydrolytic stability compared to the free boronic acid, facilitating purification and storage.

Synthesis Protocols

The synthesis of 4-methoxythiophene-2-boronic acid pinacol ester presents a classic regioselectivity challenge. The precursor, 3-methoxythiophene, has two active

-positions: C2 (ortho to OMe) and C5 (meta to OMe).

Method A: Iridium-Catalyzed C–H Borylation (Recommended)

This method leverages steric control to selectively borylate the less hindered C5 position (which becomes C2 in the final product).

- Mechanism: The active catalyst, typically an Ir(III)-trisboryl species generated from
and

, reacts preferentially at the least sterically hindered C–H bond.

- Selectivity: The C2 position is flanked by the sulfur atom and the methoxy group, creating significant steric crowding. The C5 position is flanked only by sulfur and a hydrogen atom, making it the kinetic product.

Protocol:

- Reagents: 3-methoxythiophene (1.0 equiv),
(0.55 equiv),
(1.5 mol%),
(3 mol%).
- Solvent: Hexane or MTBE (anhydrous).
- Conditions: Heat at 60–80°C for 4–16 hours under inert atmosphere ().
- Workup: Concentrate in vacuo. The product is often pure enough for use or can be purified via short-path silica chromatography (rapid elution to avoid decomposition).

Method B: Lithiation-Blocking Strategy (Traditional)

Direct lithiation of 3-methoxythiophene with

-BuLi occurs almost exclusively at C2 due to the Directed Ortho Metalation (DoM) effect of the methoxy group. To target C5, a blocking group strategy is required.

Protocol:

- Block C2: React 3-methoxythiophene with
-BuLi (-78°C) followed by TMSCl.
2-TMS-3-methoxythiophene.
- Functionalize C5: React the protected intermediate with

-BuLi (-78°C). Lithiation now occurs at C5 (the only remaining

-position).

- Borylation: Quench with (2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
- Deprotection: Treat with TBAF or base to remove the TMS group.

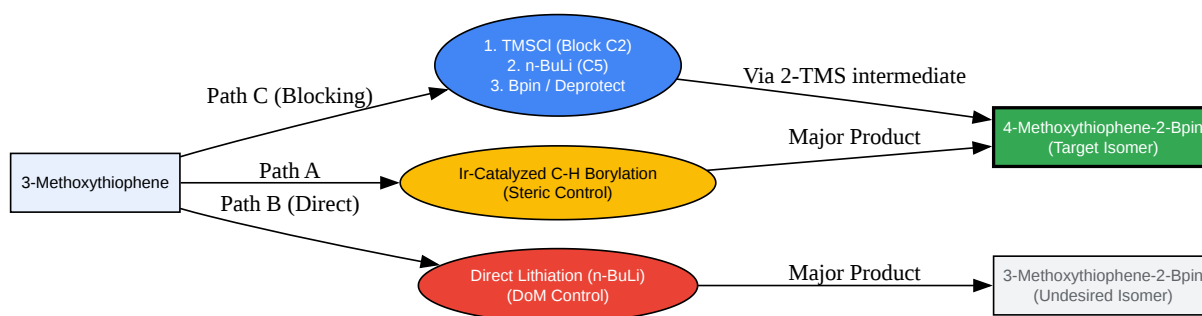
Target Molecule.

Comparison of Methods

Feature	Method A: Ir-Catalyzed C-H Borylation	Method B: Lithiation-Blocking
Step Count	1 (Direct)	3-4 (Multi-step)
Atom Economy	High	Low (Requires TMS protection/deprotection)
Regioselectivity	Sterically controlled (>95:5 for C5)	Chemically controlled (DoM)
Scalability	Excellent (Process friendly)	Moderate (Cryogenic conditions required)
Cost	Higher (Iridium catalyst)	Lower (Lithium reagents)

Visualization: Synthesis Logic

The following diagram illustrates the divergent pathways to access the target isomer.



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Figure 1: Synthesis pathways for 4-methoxythiophene-2-boronic acid pinacol ester showing the critical role of regiocontrol.

Reactivity & Applications

Suzuki-Miyaura Cross-Coupling

This boronate is an excellent nucleophile for Pd-catalyzed cross-coupling.

- Catalyst Choice:

or

are standard. For sterically demanding partners, use

/ XPhos.

- Base: Mild bases like

or

are preferred to minimize protodeboronation.

- Solvent: Dioxane/Water (4:1) or Toluene/Water systems.

Protodeboronation (Critical Stability Warning)

Electron-rich heteroaryl boronic acids are prone to protodeboronation (replacement of Bpin with H).

- Mechanism: Acid-catalyzed ipso-substitution.
- Risk Factor: High. The 4-methoxy group donates electron density, stabilizing the protonated intermediate at C2.
- Mitigation:
 - Store the pinacol ester (more stable than the free acid) at -20°C.
 - Avoid acidic workups.
 - Use anhydrous conditions if possible during coupling until the base is added.

Experimental Protocol: Suzuki Coupling Example

Objective: Coupling 4-methoxythiophene-2-Bpin with 4-bromoanisole.

- Setup: In a glovebox or under Ar flow, charge a reaction vial with:
 - 4-methoxythiophene-2-Bpin (1.2 equiv)
 - 4-bromoanisole (1.0 equiv)
 - (5 mol%)
 - (3.0 equiv)
- Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).
- Reaction: Seal and heat to 80°C for 12 hours.
- Monitoring: Check via LC-MS. The disappearance of the bromide indicates completion.
- Workup: Dilute with EtOAc, wash with water/brine. Dry over

- Purification: Silica gel chromatography (Hexane/EtOAc gradient).

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